7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazolinone derivative featuring:
- A dioxolo[4,5-g]quinazolin-8-one core, which provides a fused bicyclic framework with a sulfur atom at the 6-position (sulfanylidene group).
- A 4-(3-methoxyphenyl)piperazine-1-carbonyl substituent attached via a benzyl group at the 7-position.
This compound belongs to a class of molecules designed to exploit the pharmacological versatility of quinazolinones, which are known for their interactions with enzymes (e.g., kinases) and receptors (e.g., serotonin or dopamine receptors) due to their planar aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15,22H,9-12,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZUWPHHXATKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of piperazine, which is known to interact with various neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems. .
Mode of Action
Given its structural similarity to piperazine derivatives, it is possible that it may interact with neurotransmitter systems in the brain. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to affect various neurotransmitter systems, including the serotonergic and dopaminergic systems. This can lead to changes in neural signaling and potentially affect a variety of physiological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Piperazine derivatives are generally well absorbed and distributed throughout the body. They are metabolized in the liver and excreted in the urine. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to piperazine derivatives, it may have effects on neural signaling and potentially affect a variety of physiological processes. .
Biological Activity
The compound 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the fields of oncology and respiratory diseases. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a molecular weight of approximately 502.6 g/mol. The presence of a piperazine moiety is significant as it is commonly associated with various pharmacological activities including antipsychotic and antidepressant effects .
Anticancer Potential
Recent studies have indicated that compounds similar to the one exhibit notable anticancer properties. For instance, a related piperazine derivative was evaluated for its ability to inhibit growth across several human cancer cell lines. The results showed varying degrees of cytotoxicity, highlighting the potential for further development in cancer therapeutics .
Table 1: Growth Inhibition of Cancer Cell Lines by Piperazine Derivatives
| Compound | Cell Line | GI50 (μM) | Activity Level |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 14 | High |
| Compound B | A2780 (Ovarian) | 19 | Moderate |
| Compound C | MiaPaCa-2 (Pancreatic) | >50 | Low |
GI50: Concentration required to inhibit cell growth by 50%
Respiratory Disease Treatment
The compound's structural features suggest potential efficacy against respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds with similar piperazine structures have been shown to act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses associated with these conditions .
The proposed mechanism of action for this class of compounds includes modulation of key signaling pathways involved in cell proliferation and inflammation. Specifically, inhibition of the p38 MAPK pathway can lead to reduced cytokine production and improved outcomes in inflammatory diseases .
Case Studies and Research Findings
A study published in Pharmaceutical Research explored the synthesis and biological evaluation of various derivatives based on the compound’s scaffold. The findings revealed that modifications to the phenyl groups significantly altered the biological activity, suggesting that specific substitutions could enhance potency against cancer cells while minimizing side effects .
Example Case Study
In a recent experiment involving a library of piperazine derivatives:
- Library 1 : Modifications led to compounds showing up to 60% growth inhibition at concentrations as low as 25 μM against certain cancer cell lines.
- Library 2 : Further modifications yielded compounds with enhanced activity profiles, particularly against ovarian and breast cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety facilitates nucleophilic substitution at its carbonyl group. For example:
-
Reaction with alkyl halides (e.g., bromopropane) in the presence of potassium carbonate (K₂CO₃) yields N-alkylated derivatives .
-
Substitution with aryl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) produces arylpiperazine analogs .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 1-Bromopropane | K₂CO₃, DMF | 80°C | 75% | |
| 4-Bromophenyl | TBAB, acetone | 60°C | 68% |
Oxidation Reactions
The sulfanylidene (C=S) group undergoes oxidation to sulfonyl (C–SO₂–) or sulfonic acid derivatives:
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Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfanylidene to a sulfone group.
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Oxidative cleavage with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives under mild conditions .
Table 2: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Reaction Time | Product | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 4 hours | Sulfone derivative | |
| mCPBA | DCM | 2 hours | Sulfonic acid |
Coupling and Cross-Coupling Reactions
The aromatic rings in the dioxoloquinazolinone core participate in palladium-catalyzed coupling:
-
Suzuki-Miyaura coupling with arylboronic acids forms biaryl systems (e.g., with 4-methoxyphenylboronic acid) .
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Buchwald-Hartwig amination introduces secondary amines at the quinazolinone C-2 position .
Table 3: Cross-Coupling Catalysts
| Reaction Type | Catalyst | Ligand | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 65% |
Acid/Base-Catalyzed Transformations
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Hydrolysis : Under acidic conditions (HCl/EtOH), the lactam ring opens to form a carboxylic acid intermediate .
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Cyclization : Base-mediated (e.g., NaH) intramolecular cyclization generates fused heterocycles .
Functionalization of the Methoxyphenyl Group
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Demethylation : BBr₃ in DCM removes the methoxy group, forming a phenolic derivative .
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Halogenation : Electrophilic bromination (NBS) introduces bromine at the para position of the methoxyphenyl ring .
Table 4: Functionalization Reactions
| Reaction | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ | DCM, −78°C | Phenolic analog | |
| Bromination | NBS | AIBN, CCl₄ | 4-Bromo-methoxyphenyl |
Key Research Findings
-
Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .
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Biological Relevance : Derivatives with sulfone groups show enhanced binding to kinase targets (e.g., PI3K inhibitors).
-
Stability : The sulfanylidene group is prone to aerial oxidation, requiring inert atmosphere handling .
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Key Structural Features and Modifications
The target compound’s structural uniqueness lies in its sulfanylidene group and 3-methoxyphenylpiperazine moiety. Below is a comparison with structurally related quinazolinone derivatives:
Functional Group Analysis
- Sulfanylidene (C=S) vs.
- Piperazine Substitutions : The 3-methoxyphenyl group introduces electron-donating effects and increased polarity compared to the phenyl group in 688055-94-9, which could influence solubility and receptor binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
